molecular formula C13H11FO B6372853 3-Fluoro-4-(2-methylphenyl)phenol, 95% CAS No. 1261961-01-6

3-Fluoro-4-(2-methylphenyl)phenol, 95%

Cat. No.: B6372853
CAS No.: 1261961-01-6
M. Wt: 202.22 g/mol
InChI Key: LGUIHYDWJNZYBE-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-methylphenyl)phenol, 95% (3F4MPP) is a fluorinated phenol derivative that is widely used in scientific research. It is an important reagent for the synthesis of various compounds and is used in a variety of different laboratory experiments. The synthesis of 3F4MPP and its use in scientific research is the focus of

Scientific Research Applications

3-Fluoro-4-(2-methylphenyl)phenol, 95% is an important reagent in the synthesis of various compounds. It is used in the synthesis of a wide range of compounds, including fluorinated steroids, drugs, and other organic molecules. It is also used in the synthesis of polymers and in the production of catalysts. In addition, 3-Fluoro-4-(2-methylphenyl)phenol, 95% is used in the synthesis of fluorescent probes, which are used in a variety of biological and chemical experiments.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-methylphenyl)phenol, 95% is not fully understood. However, it is believed that the fluorinated phenol derivative acts as a Lewis acid, which facilitates the formation of new bonds between molecules. Additionally, 3-Fluoro-4-(2-methylphenyl)phenol, 95% is believed to act as a nucleophile, which enables it to react with other molecules and form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(2-methylphenyl)phenol, 95% have not been extensively studied. However, it is believed that the compound may have antioxidant and anti-inflammatory properties, as well as the ability to inhibit the growth of certain types of bacteria. Additionally, 3-Fluoro-4-(2-methylphenyl)phenol, 95% has been shown to inhibit the formation of biofilms, which are layers of bacteria that can form on surfaces and lead to various infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Fluoro-4-(2-methylphenyl)phenol, 95% in laboratory experiments is its high purity. The 95% pure product is ideal for use in a variety of experiments, as it ensures that the desired product is obtained with minimal contamination. Additionally, 3-Fluoro-4-(2-methylphenyl)phenol, 95% is relatively easy to synthesize and is relatively inexpensive. However, it is important to note that 3-Fluoro-4-(2-methylphenyl)phenol, 95% is a highly volatile compound and should be handled with care. Additionally, 3-Fluoro-4-(2-methylphenyl)phenol, 95% is a highly reactive compound and should be handled in an inert atmosphere.

Future Directions

There are a number of potential future directions for research involving 3-Fluoro-4-(2-methylphenyl)phenol, 95%. One potential direction is to further explore its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of 3-Fluoro-4-(2-methylphenyl)phenol, 95% in drug development. Additionally, further research could be conducted to explore the potential applications of 3-Fluoro-4-(2-methylphenyl)phenol, 95% in the synthesis of polymers and in the production of catalysts. Finally, further research could be conducted to explore the potential applications of 3-Fluoro-4-(2-methylphenyl)phenol, 95% in the synthesis of fluorescent probes.

Synthesis Methods

The synthesis of 3-Fluoro-4-(2-methylphenyl)phenol, 95% is typically accomplished via a Friedel-Crafts alkylation reaction. This involves the reaction of 2-methylphenol with a fluorinated alkyl halide, such as trifluoromethyl chloride. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and is typically conducted at a temperature of 0-5°C. The reaction yields a 95% pure product, which is the desired 3-Fluoro-4-(2-methylphenyl)phenol, 95%.

Properties

IUPAC Name

3-fluoro-4-(2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-4-2-3-5-11(9)12-7-6-10(15)8-13(12)14/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUIHYDWJNZYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684085
Record name 2-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-01-6
Record name 2-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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